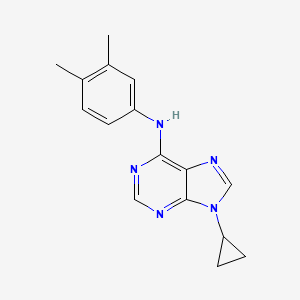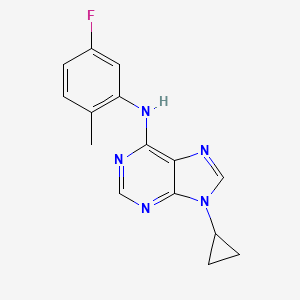
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine, also known as CB-1954, is a novel purine-based compound that has been studied for its potential therapeutic applications. It is a member of the purin-6-amine family of compounds, which are known for their ability to bind to various proteins, enzymes, and receptors in the body. CB-1954 has been studied for its potential to modulate the activity of various proteins, enzymes, and receptors, as well as its ability to inhibit the growth of various cancer cells.
Scientific Research Applications
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its potential to modulate the activity of various proteins, enzymes, and receptors, as well as its ability to inhibit the growth of various cancer cells. For example, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has also been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Mechanism of Action
The exact mechanism of action of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed that 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine binds to various proteins, enzymes, and receptors in the body, which modulates their activity. For example, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine binds to the enzyme adenosine deaminase, which modulates its activity and thus affects the metabolism of adenosine. In addition, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine binds to the serotonin 5-HT2A receptor, which modulates its activity and thus affects the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine are still being studied. However, it is believed that 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has the potential to modulate the activity of various proteins, enzymes, and receptors, which can lead to various physiological effects. For example, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of the enzyme adenosine deaminase, which can lead to changes in the metabolism of adenosine. In addition, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has been studied for its ability to modulate the activity of various receptors, which can lead to changes in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine has several advantages and limitations for lab experiments. The main advantage of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is that it is a novel compound with potential therapeutic applications. This makes it an attractive target for further research. Additionally, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is relatively easy to synthesize, which makes it an ideal compound for lab experiments. However, there are some limitations to using 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine for lab experiments. For example, the exact mechanism of action of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine on humans have not yet been studied, so there is a risk of potential adverse side effects.
Future Directions
There are several potential future directions for research involving 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine. First, more research should be done to understand the exact mechanism of action of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine and how it binds to various proteins, enzymes, and receptors. Additionally, more research should be done to understand the effects of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine on humans and whether it has any potential therapeutic applications. Finally, research should be done to explore the potential therapeutic applications of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine in various diseases, such as cancer, anxiety, and depression.
Synthesis Methods
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine is synthesized by a multi-step process involving the reaction of 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine with a variety of reagents. The first step is the reaction of the purin-6-amine with a Grignard reagent in the presence of a Lewis acid, such as boron trifluoride. This reaction produces a cyclopropyl intermediate, which is then reacted with an alkylating agent, such as ethyl bromide, to produce the desired product. The final step is the hydrolysis of the cyclopropyl group, which produces the final product, 9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine.
properties
IUPAC Name |
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-9-2-3-10(16)6-12(9)20-14-13-15(18-7-17-14)21(8-19-13)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRRPFOORMFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(5-fluoro-2-methylphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

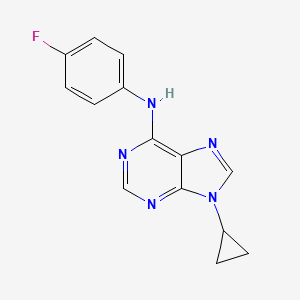
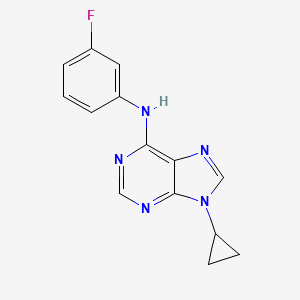
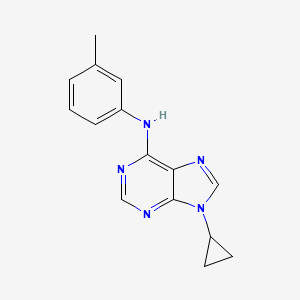
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)
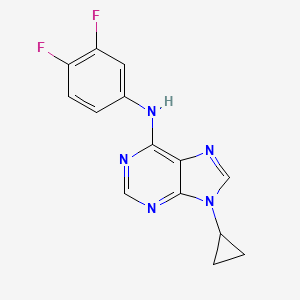

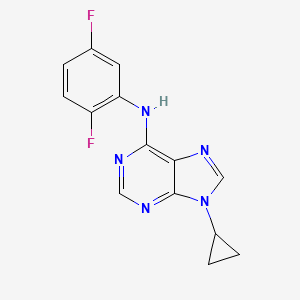
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
